molecular formula C22H18O3 B5591196 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5591196
M. Wt: 330.4 g/mol
InChI Key: ZBAKYPFBVMJTCA-UHFFFAOYSA-N
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Description

This compound, with the systematic name 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, is a complex polycyclic organic molecule of significant interest in early-stage discovery research and chemical synthesis. It features a molecular formula of C 22 H 18 O 3 and a molecular weight of 330.38 g/mol . The intricate fused-ring system, incorporating cyclopenta, furo, and chromenone moieties along with a phenyl substituent, makes it a valuable scaffold in medicinal chemistry and drug discovery efforts . Researchers utilize this compound as a key intermediate or building block for the synthesis of novel chemical libraries. Its structural characteristics suggest potential for probing biological pathways, though its specific mechanism of action and full research applications are yet to be defined. This product is offered as part of a collection of rare and unique chemicals for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

10,13-dimethyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),9,11(15),13-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-12-20-17(15-9-6-10-16(15)22(23)25-20)11-18-19(13(2)24-21(12)18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKYPFBVMJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCC5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with phloroglucinol as the base material, followed by a series of regioselective reactions to introduce the necessary functional groups and ring structures . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

a) 9-(4-Chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
  • Key Differences :
    • Substituent : Chlorine (electron-withdrawing) at the para position of the phenyl group vs. methyl groups at positions 6 and 8 in the target compound.
    • Molecular Weight : 336.768 g/mol (C₂₀H₁₃ClO₃) vs. ~322.34 g/mol (estimated for C₂₀H₁₆O₃) .
    • Lipophilicity (LogP) : Chlorophenyl analog (LogP = 5.67) vs. target compound (predicted LogP ~5.2–5.5 due to methyl groups) .
b) 7-Arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones
  • Core Structure : Replaces cyclopentane with a pteridine ring.
  • Bioactivity : Exhibits DHFR inhibition (14.59–39.46%) but lower than methotrexate (89.57%) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, halogens) on aryl moieties enhance activity by 12.5–35.4% .

Physicochemical Properties

Property Target Compound (Estimated) 9-(4-Chlorophenyl) Analog 7-Phenylfuropteridine
Molecular Formula C₂₀H₁₆O₃ C₂₀H₁₃ClO₃ C₁₄H₁₀N₄O₃
Molecular Weight (g/mol) ~322.34 336.768 282.26
LogP ~5.3 5.67 2.8–3.5
Boiling Point (°C) ~540 (estimated) 554.2 Not reported
DHFR Inhibition (%) Not tested Not reported 14.59–39.46

DHFR Inhibition

  • Mechanism : Fused heterocycles mimic folate structures, competing for DHFR binding.
  • Target Compound : Predicted moderate activity due to methyl groups (electron-donating), which may reduce binding efficiency compared to chloro- or nitro-substituted analogs .
  • Furopteridine Derivatives: Butyl 2-(7-aryl-...) acetates (6.1–6.8): Activity increases with para-halogens (F, Cl, Br) or bulky groups (isopropyl) . Annulation Effects: Furo[3,2-g]pteridines show higher activity than non-annulated pteridines due to enhanced planarity .

Molecular Docking Insights

  • Key Interactions : Hydrogen bonding with Asp27 and π-stacking with Phe31/Phe34 in DHFR’s active site .
  • Target Compound : Cyclopentane ring may introduce steric hindrance, reducing affinity compared to planar furopteridines.

Biological Activity

6,8-Dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, a member of the furochromene class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a fused cyclopentene and furan ring system along with a chromene moiety, which contributes to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is C22H18O, with a molecular weight of approximately 330.376 g/mol. Its structural uniqueness allows it to participate in various chemical reactions and biological interactions.

Biological Activities

Research indicates that compounds within the furochromene class exhibit a range of biological activities including:

  • Antioxidant Activity : Several studies have demonstrated that furochromenes can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anticancer Properties : Preliminary investigations suggest that 6,8-dimethyl-9-phenyl derivatives may induce apoptosis in cancer cells. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
6,8-Dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-oneC22H18OAntioxidant, Anticancer
8-Methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-oneC21H16O3Antioxidant
6,8,9-Trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-oneC17H16O3Anti-inflammatory

Case Studies

  • Anticancer Activity Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 6,8-dimethyl-9-phenyl derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway involving mitochondrial release of cytochrome c and activation of caspases .
  • Antioxidant Efficacy Assessment : A study conducted using DPPH and ABTS assays demonstrated that 6,8-dimethyl derivatives exhibited considerable free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 values were found to be lower than those of many known antioxidants .

Research Findings

Recent investigations into the synthesis and biological evaluation of this compound have highlighted its potential as a lead compound for drug development. The one-pot synthesis method has been established for creating various derivatives efficiently while maintaining high yields .

Moreover, ongoing research aims to elucidate the specific molecular mechanisms underlying its biological activities. Techniques such as molecular docking studies are being employed to predict interactions with target proteins involved in cancer progression and inflammation .

Q & A

Q. What are the key synthetic strategies for 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted aromatic aldehydes (e.g., phenyl derivatives) with coumarin precursors under acidic catalysis (e.g., BF₃·Et₂O or H₂SO₄). Cyclization steps are critical for forming the fused cyclopenta-furochromene backbone. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard, with yields ranging from 40–65% depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

Characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns (e.g., methyl groups at C6/C8, phenyl at C9).
  • HRMS : Validates molecular formula (C₁₆H₁₄O₃, MW 254.28) .
  • X-ray crystallography : Resolves stereochemistry of the dihydrocyclopentane ring and confirms fused-ring geometry .

Q. What initial biological activities have been reported for this compound?

Preliminary screening shows moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ ~15 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM). Activities are attributed to the methoxyphenyl and methyl substituents, which enhance hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with varied substituents?

Substituent effects (e.g., electron-donating vs. withdrawing groups) significantly impact reaction kinetics:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for electron-deficient aldehydes.
  • Catalyst screening : Lewis acids like ZnCl₂ enhance regioselectivity in furan ring formation.
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve scalability .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Models interactions with COX-2’s hydrophobic pocket, identifying critical H-bonds between the carbonyl group and Arg120/His90 residues.
  • QSAR studies : Methoxy and methyl groups correlate with increased lipophilicity (logP ~3.2), enhancing membrane permeability .

Q. How do structural modifications resolve contradictions in biological data across analogs?

Comparative studies reveal:

  • Phenyl vs. chlorophenyl substituents : Chlorine at C9 increases COX-2 inhibition (IC₅₀ ~10 µM) but reduces solubility.
  • Methyl positioning : C6/C8 dimethyl groups stabilize the chromenone core, improving thermal stability (Tₘ = 215°C) but limiting metabolic clearance .

Q. What advanced techniques elucidate reaction mechanisms in its synthesis?

  • Isotopic labeling : ¹⁸O tracing confirms carbonyl oxygen originates from the coumarin precursor.
  • In situ FTIR : Monitors intermediate formation during cyclization (e.g., enol ether intermediates at 1680 cm⁻¹) .

Methodological Notes

  • Spectral Data Reference : Key ¹H NMR signals include δ 2.35 (s, 6H, C6/C8-CH₃), δ 6.85–7.45 (m, 5H, phenyl), and δ 4.20 (t, 2H, dihydrocyclopentane) .
  • Biological Assays : Standard protocols use MTT assays for cytotoxicity and ELISA-based COX-2 inhibition kits .

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